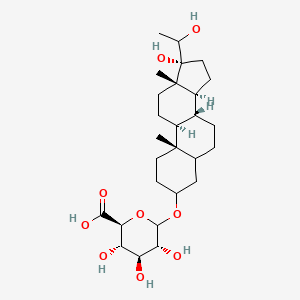

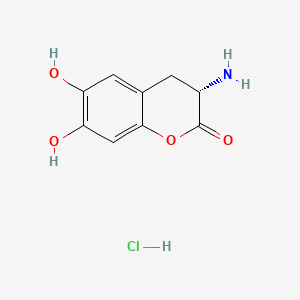

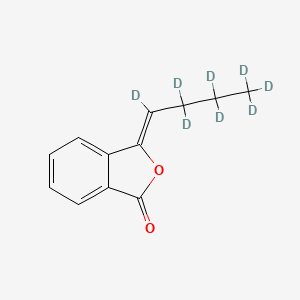

(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride” is a hydrochloride salt of an amino hydrocoumarin compound. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of organic compounds, which can be desirable for substances used in medications .

Molecular Structure Analysis

The molecular structure of similar compounds, such as coumarin derivatives, has been studied using various techniques. The coumarin moiety exhibits planarity in all the compounds with average dihedral angles between the pyran and fused benzene rings .

Chemical Reactions Analysis

The chemical reactions of hydrochlorides and similar compounds can be complex and depend on many factors. For instance, the Shinoda test is a chemical reaction used to detect the presence of flavones .

Aplicaciones Científicas De Investigación

Overview of Coumarin Applications

Chemical and Biological Properties : Coumarins are significant in synthetic organic chemistry and have diverse applications in the pharmaceutical, perfumery, and agrochemical industries. Hydroxycoumarins, in particular, are noted for their physical, chemical, and biological properties. Research emphasizes the importance of 3-hydroxycoumarin due to its chemical, photochemical, and biological attributes, suggesting potential areas of application for related compounds like (S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride in genetics, pharmacology, and microbiology (Yoda, 2020).

Synthetic Approaches : The synthesis of unsymmetrically substituted hydroxycoumarins, including methods that differentiate between hydroxy groups for selective modification, hints at the chemical versatility of coumarin derivatives for creating new molecules with tailored properties for specific research applications (Fatykhov et al., 2020).

Anticancer and Antimicrobial Activities : Studies on coumarins have demonstrated their role in cancer treatment due to their ability to inhibit the release of Cyclin D1, a protein overexpressed in many cancers. Coumarins also show promise in antimicrobial applications, with effects against various pathogens, suggesting potential research avenues for this compound in developing therapeutic agents (Lacy & O’Kennedy, 2004).

Antioxidant Activity : The antioxidant properties of coumarins, attributed to their structural features, indicate their utility in studying oxidative stress-related disorders and developing antioxidant therapies. The ability of coumarins to scavenge free radicals and chelate metal ions provides insight into their potential therapeutic applications (Torres et al., 2014).

Pharmacokinetic and Pharmacological Properties : Isofraxidin, a hydroxycoumarin, showcases diverse biological and pharmacological activities, including anticancer, cardioprotective, and neuroprotective effects. Its pharmacokinetic profile, characterized by rapid absorption and multiple effects on inflammatory mediators, highlights the potential for this compound to be studied for similar multifaceted applications (Majnooni et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

(3S)-3-amino-6,7-dihydroxy-3,4-dihydrochromen-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4.ClH/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13;/h2-3,5,11-12H,1,10H2;1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQRYXRJOZIZND-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC2=CC(=C(C=C21)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)OC2=CC(=C(C=C21)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746993 |

Source

|

| Record name | (3S)-3-Amino-6,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30033-29-5 |

Source

|

| Record name | (3S)-3-Amino-6,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate](/img/structure/B1146759.png)